Glycine tert-butyl ester hydrochloride
Description
Overview of Glycine (B1666218) tert-Butyl Ester Hydrochloride as a Glycine Derivative
Glycine tert-butyl ester hydrochloride is a derivative of glycine, the simplest amino acid. medchemexpress.com Structurally, it is the hydrochloride salt of the tert-butyl ester of glycine. The key feature of this compound is the presence of a tert-butyl ester group attached to the carboxyl group of glycine and a hydrochloride salt formed with the amino group. This modification, specifically the bulky tert-butyl group, serves as a protecting group for the carboxylic acid functionality of glycine. orgsyn.org This protection is crucial in various chemical reactions, preventing the carboxyl group from participating in unintended side reactions. orgsyn.orgchemimpex.com The compound typically appears as a white crystalline powder.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 27532-96-3 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Appearance | White powder |
| Melting Point | 141-143 °C |
This data is compiled from multiple sources. chemimpex.comsigmaaldrich.comnih.gov
Role in Organic Synthesis and Pharmaceutical Development
In organic synthesis, this compound is a versatile and valuable intermediate. chemimpex.com Its primary utility stems from the protective nature of the tert-butyl ester group. This group is stable under many reaction conditions but can be readily removed using acids, a process that doesn't harm other sensitive parts of a molecule, such as a protected amino group. orgsyn.org This characteristic makes it an important building block in the multi-step synthesis of complex organic molecules.
In the context of pharmaceutical development, the compound is instrumental in the creation of prodrugs. chemimpex.com Prodrugs are inactive or less active forms of a drug that are converted into the active form within the body. By incorporating this compound into a drug's structure, chemists can improve its bioavailability, which is the extent and rate at which the active drug ingredient is absorbed and becomes available at the site of drug action. chemimpex.com This can lead to more effective medications. chemimpex.com
Significance in Peptide Chemistry and Medicinal Chemistry
The significance of this compound is particularly pronounced in peptide chemistry. ambeed.com Peptides are chains of amino acids linked together, and their synthesis requires precise control to ensure the correct sequence. The tert-butyl ester group provides essential protection for the C-terminus (the end with the carboxyl group) of glycine during the formation of peptide bonds. researchgate.net This allows for the sequential addition of other amino acids to the N-terminus (the end with the amino group) without interference. orgsyn.org Its stability and ease of handling have made it a favored reagent for researchers in this field. chemimpex.com
In medicinal chemistry, the compound's utility extends beyond peptide synthesis. It is used in the synthesis of various amino acid derivatives that are crucial for creating therapeutic agents. chemimpex.com The introduction of the glycine tert-butyl ester moiety can influence a molecule's properties, such as its lipophilicity (ability to dissolve in fats and lipids), which in turn can affect how well a potential drug is absorbed and distributed in the body.
Research Impact on Bioactive Molecules and Pharmaceuticals
The application of this compound has had a notable impact on the synthesis of a wide range of bioactive molecules and pharmaceuticals. chemimpex.com It serves as a key starting material or intermediate in the production of molecules that are essential for biotechnology and pharmaceutical applications. chemimpex.com For instance, it is used in the synthesis of parakeratosis inhibitors, which are compounds used in certain skin compositions. chemicalbook.comscbt.com
Furthermore, research has shown its utility in creating compounds with potential applications in areas such as cancer treatment, where it has been incorporated into prodrugs designed to be effective against resistant cancer cells. biosynth.com The ability to use this compound to fine-tune the properties of drug candidates underscores its importance in the ongoing quest for new and improved pharmaceuticals.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWULUXZFOQIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369336 | |
| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27532-96-3 | |
| Record name | Glycine tert-butyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27532-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Glycine Tert Butyl Ester Hydrochloride
Established Synthetic Pathways and Modifications
Several established routes exist for the laboratory and industrial-scale synthesis of this compound. These methods often address the inherent challenges of working with glycine (B1666218), such as its poor solubility in many organic solvents. google.comresearchgate.net
Acid-Catalyzed Transesterification of Glycine with tert-Butyl Acetate (B1210297)
A direct and efficient method for preparing tert-butyl glycinate (B8599266) involves the acid-catalyzed transesterification of glycine with tert-butyl acetate. rsc.org This process is notable for bypassing the need for traditional protection and deprotection steps. In this reaction, a strong acid, such as perchloric acid (HClO₄), acts as a catalyst. rsc.org The reaction proceeds by protonating the carbonyl oxygen of tert-butyl acetate, which enhances its electrophilicity and facilitates a nucleophilic attack by the amino group of glycine.
The reaction is typically carried out at a controlled temperature, for instance between 0°C and 10°C, over an extended period of 48 to 72 hours to achieve a high conversion rate of glycine. google.com Following the reaction, the mixture is neutralized, often with an aqueous sodium hydroxide (B78521) solution to a pH of 6.5-7.5, which allows for the separation of the organic layer containing the desired tert-butyl glycinate. google.com The final hydrochloride salt is then precipitated by introducing hydrogen chloride gas into the organic solution. google.com
Table 1: Reaction Conditions for Acid-Catalyzed Transesterification
| Parameter | Condition | Source |
| Reactants | Glycine, tert-Butyl Acetate | rsc.org |
| Catalyst | Perchloric Acid (HClO₄) | google.comrsc.org |
| Temperature | 0°C - 10°C | google.com |
| Reaction Time | 48 - 72 hours | google.com |
| Neutralization | 4N Aqueous Sodium Hydroxide | google.com |
| Final Step | Introduction of Hydrogen Chloride Gas | google.com |
Reaction of α-Amino Acids with Tertiary Butyl Acetate in the Presence of Acidic Catalysts
The principle of acid-catalyzed esterification with tert-butyl acetate is applicable to a broader range of α-amino acids, not just glycine. google.com This general method allows for the synthesis of various amino acid tertiary butyl esters, which are valuable intermediates for pharmaceuticals and agrochemicals. The process involves reacting an α-amino acid with tert-butyl acetate in the presence of an acidic catalyst. google.com Perchloric acid is often the catalyst of choice, used in a quantity of approximately 1.1 to 1.5 equivalents relative to the amino acid. google.com The reaction is typically conducted at temperatures between 15°C and 25°C for 18 to 24 hours. google.com After the reaction, a post-treatment step with an aqueous alkali hydroxide solution is performed to yield the amino acid tert-butyl ester. google.com
Preparation via tert-Butyl Chloroacetate (B1199739) and Sodium Azide (B81097)
An alternative two-step synthesis route begins with tert-butyl chloroacetate. orgsyn.org This method avoids the solubility issues associated with glycine. In the first step, tert-butyl chloroacetate is reacted with sodium azide in an acetone-water mixture to produce t-butyl azidoacetate. orgsyn.org This reaction is typically heated under reflux for several hours. orgsyn.org
In the second step, the resulting t-butyl azidoacetate undergoes catalytic hydrogenation to reduce the azido (B1232118) group to an amine. orgsyn.org This reduction is commonly carried out using a palladium-on-charcoal (Pd/C) catalyst in a solvent like methanol (B129727), with hydrogen gas passed through the mixture. orgsyn.org This process yields glycine t-butyl ester. This pathway is considered superior to methods using the bromo-analogue of chloroacetate because the chloro-compound is less expensive and less lachrymatory. orgsyn.org
Table 2: Synthesis Steps via tert-Butyl Chloroacetate
| Step | Description | Reagents |
| 1. Azidation | Formation of t-butyl azidoacetate from tert-butyl chloroacetate. | Sodium Azide, Acetone-Water |
| 2. Reduction | Catalytic hydrogenation of the azido group to form the amine. | Hydrogen Gas, Palladium-on-Charcoal (Pd/C), Methanol |
Catalytic Hydrogenolysis of N-Benzyloxycarbonylglycine tert-Butyl Ester
This method is a classic example of using protecting groups in peptide synthesis. orgsyn.org The synthesis starts with N-benzyloxycarbonylglycine, where the amino group of glycine is protected by a benzyloxycarbonyl (Cbz or Z) group. This protected amino acid is soluble in organic solvents and can be esterified with isobutene or tert-butanol (B103910) under acidic conditions to form N-benzyloxycarbonylglycine tert-butyl ester. orgsyn.orgresearchgate.net
The final step is the removal of the N-benzyloxycarbonyl protecting group via catalytic hydrogenolysis. orgsyn.orgnih.gov This is achieved by hydrogenation, typically using a palladium catalyst, which selectively cleaves the Cbz group to yield the free amine of the glycine tert-butyl ester. nih.gov This method provides excellent selectivity, leaving the tert-butyl ester group intact. nih.gov
Industrialized Processes for tert-Butyl Glycinate and N-Protected tert-Butyl Glycinate
For larger-scale production, synthetic routes are optimized for cost, efficiency, safety, and environmental impact. google.comgoogle.com One patented industrial process describes the synthesis of tert-butyl glycinate by reacting glycine with ethyl tert-butyl ester under acid catalysis. google.com This process is highlighted for being environmentally friendly, having a simple operational procedure, and generating no waste, making it highly suitable for industrial production. google.com The resulting tert-butyl glycinate can then be further reacted with an amino-protecting agent, such as tert-Butyl dicarbonate, to generate N-protected tert-butyl glycinate, a crucial building block in the synthesis of various pharmaceuticals. google.com
Another industrial technique involves the reaction of tert-butyl chloroacetate with an ammonification agent, such as liquefied ammonia, in a suitable solvent like tetrahydrofuran (B95107) (THF). google.com This method directly produces tert-butyl glycinate and is designed to be safe, reliable, and high-yielding, with low production costs and no waste, making it adaptable for industrial-scale manufacturing. google.com
Comparison of Synthetic Routes: Efficiency and Selectivity Considerations
The choice of synthetic route for Glycine tert-butyl ester hydrochloride often depends on the desired scale, available starting materials, and required purity.
Direct Transesterification (2.1.1 & 2.1.2): This route is advantageous as it starts from inexpensive and readily available glycine. google.com Industrial patents highlight this method's simplicity and environmental benefits. google.com However, it requires careful control of reaction conditions to manage the poor solubility of glycine in organic solvents and to drive the reaction to completion. google.comresearchgate.net
tert-Butyl Chloroacetate Route (2.1.3): This multi-step pathway effectively bypasses the solubility issues of glycine. orgsyn.org It is considered a robust and reliable method. The use of sodium azide requires appropriate safety precautions due to its potential toxicity and the explosive nature of azide intermediates. orgsyn.org However, the process is considered less cumbersome than the isobutene method. orgsyn.org
A straightforward synthesis has also been described involving the reaction of tert-butyl bromoacetate (B1195939) with a large excess of ammonia, which proceeds cleanly and in high yield, offering a direct, one-step approach. researchgate.net Ultimately, the direct synthesis from glycine, when optimized, presents a highly efficient, atom-economical approach for industrial applications. google.com
Table 3: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Advantages | Key Considerations |
| Acid-Catalyzed Transesterification | Glycine, tert-Butyl Acetate | Uses inexpensive starting material; simple; environmentally friendly for industrial scale. google.com | Glycine has poor solubility in organic solvents; requires long reaction times. google.comresearchgate.net |
| Via tert-Butyl Chloroacetate | tert-Butyl Chloroacetate, Sodium Azide | Bypasses glycine solubility issues; superior to using bromo-analogues. orgsyn.org | Multi-step process; involves use of potentially hazardous sodium azide. orgsyn.org |
| Via N-Benzyloxycarbonylglycine | N-Benzyloxycarbonylglycine, Isobutene/tert-Butanol | High selectivity; compatible with complex peptide synthesis. nih.gov | Additional protection/deprotection steps increase cost and reduce overall yield. researchgate.net |
Purification Techniques and Strategies for this compound
The purification of this compound is a critical step to ensure the final product is of sufficient purity for its intended applications, particularly in peptide synthesis where contaminants can interfere with the coupling reactions. The purification strategy often involves the purification of the free base, glycine tert-butyl ester, before its conversion to the hydrochloride salt, or the direct purification of the salt itself. The primary methods employed include recrystallization, precipitation, extraction, and distillation.
Recrystallization and Precipitation
Recrystallization is a widely utilized technique for purifying solid this compound. The choice of solvent system is crucial for obtaining high-purity crystals. After the synthesis of the free base (glycine tert-butyl ester), a common procedure involves its dissolution in a suitable organic solvent. Subsequently, hydrogen chloride gas is introduced into the solution, leading to the precipitation of the hydrochloride salt. google.comgoogle.comresearchgate.net The solid is then collected by filtration.
In one documented method, crude glycine tert-butyl ester is dissolved in anhydrous ether. The solution is cooled, and dry hydrogen chloride gas is bubbled through it, causing the hydrochloride salt to precipitate. The resulting white powder is then filtered off. researchgate.net Industrial-scale processes described in patent literature involve concentrating the crude tert-butyl glycinate, adding a solvent like ethyl acetate, and then introducing hydrogen chloride to induce crystallization. The product is then isolated via centrifugation and washing. google.comgoogle.com
An alternative approach involves the purification of an intermediate salt. For instance, glycine t-butyl ester phosphite (B83602) can be precipitated from a methanol solution by the addition of ether and cooling. orgsyn.org This phosphite salt can then be converted to the free ester and subsequently to the hydrochloride salt. The crystallization of the crude phosphite salt from a methanol-isopropyl ether mixture has been shown to yield a purer intermediate. orgsyn.org
Table 1: Solvent Systems for Crystallization/Precipitation
| Compound Form | Solvent(s) | Outcome | Reference |
|---|---|---|---|
| Hydrochloride Salt | Anhydrous Ether | Precipitation of solid after HCl gas introduction | researchgate.net |
| Hydrochloride Salt | Ethyl Acetate | Crystallization after HCl gas introduction | google.comgoogle.com |
| Phosphite Salt | Methanol / Ether | Precipitation of the phosphite intermediate | orgsyn.org |
Extraction and Washing
Prior to the final precipitation or crystallization of the hydrochloride salt, the free base, glycine tert-butyl ester, is typically subjected to a series of extraction and washing steps to remove water-soluble impurities and unreacted starting materials. Following the initial synthesis reaction, the pH of the reaction mixture is adjusted to be alkaline, and the free ester is extracted into an immiscible organic solvent such as ether, dichloromethane (B109758), or ethyl acetate. google.comorgsyn.org
The combined organic extracts are often washed with brine (a saturated aqueous solution of sodium chloride) to remove residual water and certain impurities. google.com Thin-Layer Chromatography (TLC) is frequently used at this stage to monitor the purity of the organic layer and ensure the effectiveness of the washing steps before proceeding with concentration and salt formation. google.com
Distillation of Glycine tert-Butyl Ester (Free Base)
For obtaining a highly purified free base before its conversion to the hydrochloride salt, distillation under reduced pressure is an effective method. orgsyn.org This technique separates the volatile glycine tert-butyl ester from non-volatile impurities. The purified ester is then dissolved in a suitable solvent for the subsequent reaction with hydrogen chloride.
Table 2: Reported Distillation Parameters for Glycine tert-Butyl Ester
| Boiling Point | Pressure | Reference |
|---|---|---|
| 65-67 °C | 20 mmHg | orgsyn.org |
| 47 °C | 0.7 mmHg | researchgate.net |
The process involves carefully heating the crude ester under vacuum, with the distillation conducted behind a safety screen due to the potential instability of the ester. orgsyn.org
Final Product Isolation and Drying
The final step in the purification process is the isolation of the this compound crystals. This is typically achieved through filtration of the precipitated or recrystallized solid. google.comresearchgate.netorgsyn.org The collected solid, referred to as the filter cake, is often washed with a cold solvent, such as dry ether, to remove any remaining soluble impurities. orgsyn.org Finally, the purified product is dried, commonly under vacuum, to remove all traces of solvent. google.comorgsyn.org The purity of the final product can be assessed using various analytical techniques, with specifications often requiring an assay of ≥96.0%. thermofisher.com
Iii. Chemical Reactivity and Reaction Mechanisms
Mechanism of Action as a Precursor in Peptide Synthesis
Glycine (B1666218) tert-butyl ester hydrochloride serves as a fundamental building block, or precursor, in the synthesis of peptides. Its primary role is to provide a glycine unit with its carboxylic acid functional group masked as a tert-butyl ester. This protection prevents the carboxyl group from participating in unwanted side reactions during the formation of a peptide bond between the amino group of the glycine ester and the activated carboxyl group of another amino acid.
The hydrochloride salt form ensures that the amino group is protonated, rendering it non-nucleophilic and preventing self-polymerization. Prior to its use in a coupling reaction, the free amine must be generated, typically by treatment with a non-nucleophilic base. This unmasked amino group is then ready to react as a nucleophile with the activated carboxyl group of the incoming N-protected amino acid, thereby elongating the peptide chain.
In essence, the mechanism involves the selective deprotection of the amino group, followed by a nucleophilic acyl substitution reaction to form the new peptide bond. The tert-butyl ester remains intact throughout this process, ready for subsequent removal at a later stage of the synthesis. orgsyn.org
Role as a Protecting Group in Peptide Synthesis
The tert-butyl group is a cornerstone of the Fmoc/tBu orthogonal protection strategy, which is widely employed in modern solid-phase peptide synthesis (SPPS). rsc.orgiris-biotech.de This strategy relies on the differential stability of the protecting groups to acidic and basic conditions.
In the context of the widely used Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS), the tert-butyl group serves as a "permanent" protecting group for the side chains of amino acids like aspartic acid and glutamic acid, as well as the hydroxyl groups of serine and threonine. iris-biotech.decreative-peptides.com The temporary protection of the α-amino group is achieved with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. rsc.orgiris-biotech.de
The synthesis cycle involves the iterative removal of the Fmoc group with a base, typically piperidine, to expose the free α-amino group of the resin-bound peptide. iris-biotech.de This is followed by the coupling of the next Fmoc-protected amino acid. The tert-butyl protecting groups on the side chains, and in the case of using a C-terminal tert-butyl ester, remain stable under these basic conditions. rsc.org This orthogonal protection scheme allows for the selective deprotection and elongation of the peptide chain without compromising the integrity of the side-chain protecting groups. biosynth.com
A key attribute of the tert-butyl ester is its remarkable stability under basic and nucleophilic conditions. This stability is crucial for the success of the Fmoc/tBu SPPS strategy, where the peptide-resin is repeatedly exposed to basic conditions (e.g., piperidine) to remove the temporary Fmoc protecting group from the N-terminus. iris-biotech.de The bulky tert-butyl group effectively shields the ester's carbonyl carbon from nucleophilic attack, a phenomenon known as steric hindrance. masterorganicchemistry.com This prevents saponification of the ester, which would otherwise lead to the undesired cleavage of the protecting group and potential side reactions.
The tert-butyl protecting group is classified as acid-labile, meaning it can be readily cleaved under acidic conditions. peptide.com Trifluoroacetic acid (TFA) is the reagent of choice for the final deprotection step in Fmoc/tBu-based peptide synthesis. iris-biotech.defiveable.me This step simultaneously cleaves the peptide from the solid support and removes all the tert-butyl side-chain protecting groups. iris-biotech.de
The mechanism of deprotection involves the protonation of the ester oxygen by TFA, making the carbonyl group more electrophilic. stackexchange.comechemi.com This is followed by the departure of the stable tertiary carbocation, the tert-butyl cation, and the formation of the free carboxylic acid. commonorganicchemistry.com The tert-butyl cation can then be quenched by scavengers present in the cleavage cocktail or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.comnih.gov The use of excess TFA ensures the reaction goes to completion. echemi.com This selective cleavage is fundamental to the orthogonality of the Fmoc/tBu strategy, as the acid-labile tert-butyl groups are unaffected by the basic conditions used for Fmoc removal. biosynth.com
Table 1: Stability and Deprotection of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Type | Stability | Deprotection Reagent |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Acid-labile | Base-stable | Trifluoroacetic Acid (TFA) bachem.com |
| Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile | Acid-stable | Piperidine iris-biotech.de |
| Benzyl (Bzl) | Acid-labile/Hydrogenolysis | Base-stable | Strong acids (e.g., HF), Catalytic Hydrogenation libretexts.org |
| tert-Butyl (tBu) ester | Acid-labile | Base-stable | Trifluoroacetic Acid (TFA) iris-biotech.depeptide.com |
Steric Effects of the tert-Butyl Group on Amino Group Nucleophilicity
The bulky tert-butyl group, while primarily a feature of the ester functionality, can exert a steric influence that indirectly affects the reactivity of the nearby amino group. masterorganicchemistry.comlibretexts.org While the hydrochloride salt form renders the amine non-nucleophilic, upon its deprotonation to the free amine, the steric bulk of the adjacent tert-butyl group can hinder its approach to an electrophilic center. reddit.com This steric hindrance can modulate the nucleophilicity of the amino group, potentially slowing down the rate of the coupling reaction compared to a less sterically encumbered glycine ester. libretexts.org However, in the context of peptide synthesis, this effect is generally overcome by using appropriate coupling reagents and reaction conditions to ensure efficient peptide bond formation.
Reaction with N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) in Coupling Reactions
In peptide synthesis, the formation of the amide bond between two amino acids is not spontaneous and requires the activation of the carboxylic acid group. nih.gov A widely used method for this activation involves the use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.com
When Glycine tert-butyl ester hydrochloride is used in a coupling reaction, it first needs to be neutralized to generate the free amine. This free amine then acts as the nucleophile. The other amino acid, which has its N-terminus protected, is activated by DCC. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo side reactions. The addition of HOBt mitigates these issues. peptide.com HOBt reacts with the O-acylisourea to form an active ester, the HOBt ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amino group of the glycine tert-butyl ester. peptide.com The nucleophilic attack of the glycine's amino group on the carbonyl carbon of the HOBt-activated ester results in the formation of the desired peptide bond and the release of HOBt. nih.gov The byproduct of the DCC reaction, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. peptide.com
Enantioselective Alkylation Reactions of Glycine Imine Esters
The catalytic enantioselective α-alkylation of glycine imine esters is a foundational method for synthesizing optically active unnatural α-amino acids. acs.org This process leverages the acidity of the C-H bond at the α-position of the carbonyl group. acs.org The strategy frequently involves converting glycine tert-butyl ester into an N-(diphenylmethylene)glycine tert-butyl ester, also known as a glycine imine or Schiff base. This transformation protects the nitrogen atom and activates the α-protons, making them susceptible to deprotonation and subsequent alkylation. researchgate.netthieme-connect.com The development of this methodology has been a significant focus in organic synthesis, with much of the research centered on creating highly effective catalysts and optimizing reaction conditions to achieve high enantioselectivity. thieme-connect.com While the tert-butyl ester is the most commonly used variant, studies have also explored other esters, such as benzhydryl, benzyl, and ethyl esters, to evaluate their impact on reaction outcomes. thieme-connect.com
Catalytic Enantioselective Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) has emerged as a powerful and operationally simple strategy for the enantioselective synthesis of α-amino acids from glycine imine esters. researchgate.netacs.org The first application of chiral PTC for the alkylation of benzophenone (B1666685) imines of glycine alkyl esters was reported in 1978. researchgate.net In a typical PTC setup, the reaction involves a biphasic system, often an organic solvent and an aqueous alkaline solution. The glycine imine ester resides in the organic phase, while a deprotonating agent, such as a strong base, is in the aqueous phase. The phase-transfer catalyst, typically a chiral quaternary ammonium (B1175870) salt, facilitates the transfer of the enolate form of the glycine imine across the phase boundary, where it reacts with an alkylating agent. austinpublishinggroup.com The core principle of asymmetric PTC relies on the formation of a tight ion pair between the cationic chiral catalyst and the substrate's enolate. researchgate.net This close association allows the chiral environment of the catalyst to direct the approach of the alkylating agent, leading to the preferential formation of one enantiomer. austinpublishinggroup.com
Chiral Phase-Transfer Catalysts in Asymmetric Alkylation
The success of asymmetric alkylation via PTC is critically dependent on the structure and efficacy of the chiral phase-transfer catalyst. acs.orgaustinpublishinggroup.com Cinchona alkaloids and their derivatives are a prominent class of compounds used to generate these catalysts. austinpublishinggroup.comnih.gov O-Alkyl N-anthracenylmethyl derivatives of Cinchona alkaloids, for instance, have proven to be effective enantioselective phase-transfer catalysts for the alkylation of glycine imines, yielding α-amino acid derivatives with high levels of enantiomeric excess (ee). nih.gov
Key catalysts are often quaternary ammonium salts derived from these alkaloids. acs.org The structure of the catalyst is designed to provide steric shielding around the central nitrogen atom, allowing the substrate's counter-ion to approach from a specific, less-hindered face, thereby controlling the stereochemical outcome of the reaction. austinpublishinggroup.com Research has led to the development of multiple generations of these catalysts, including advanced versions like dual cinchona quinuclidinium salts and Cinchona-functionalized crown ether-strapped calixarenes, which can exhibit excellent catalytic performance even at very low loadings (e.g., 0.1 mol%). acs.orgrsc.org In some systems, a dual-catalyst approach is employed, combining a chiral PTC with an achiral metal complex, such as a Palladium/P(OPh)₃ complex, to achieve high enantioselectivity in specific reactions like allylic alkylations. acs.orgnih.gov
| Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Source |
|---|---|---|---|---|
| Dihydrocinchonidine-derived Quaternary Ammonium Salt | Benzyl bromide | Not Specified | Similar to catalyst below | thieme-connect.com |
| α-Methylnaphthylamine-derived Quaternary Ammonium Salt | Benzyl bromide | Not Specified | Similar to catalyst above | thieme-connect.com |
| Cinchona-functionalized Calix acs.orgarene (VII) | Benzyl bromide | 96 | 98.3 | acs.org |
| Cinchona-functionalized Calix acs.orgarene (VII) | Allyl bromide | 95 | 99.1 | acs.org |
| Cinchona-functionalized Calix acs.orgarene (VII) | Ethyl bromoacetate (B1195939) | 98 | 99.9 | acs.org |
| O-methyl cinchonidinium salt with [Pd(π-allyl)Cl]₂/(PhO)₃P | 1-phenyl-2-propenyl acetate (B1210297) | Not Specified | 85 | acs.org |
Gas-Phase Ion/Ion Reactions for C-Terminal Peptide Extension
Activation of Amino Esters to Ketenimines
A key step in the C-terminal peptide extension is the activation of the amino ester reagent. nih.gov The N-terminal amino group of an amino ester, such as glycine tert-butyl ester, is converted into a highly reactive ketenimine (–C=C=N–) intermediate within the mass spectrometer. nih.gov Ketenimines possess an electron-deficient central carbon atom, making them highly susceptible to reaction with various nucleophiles, including the C-terminal carboxylic acid group of the anchor peptide. nih.gov This activation transforms the relatively stable amino ester into a species capable of forming a new amide bond under gas-phase conditions. nih.gov
Formation of Amidines and Tautomerization
The mechanism for peptide bond formation following ketenimine generation involves nucleophilic attack and rearrangement. nih.gov The C-terminal carboxylic acid group of the anchor peptide adds to the C=N bond of the ketenimine reagent. nih.gov This initially forms an enol ester, which then undergoes rearrangement to an imide. nih.gov While the direct formation of amidines is a common reaction pathway for nitriles, in the context of peptide synthesis, related tautomeric structures are crucial. researchgate.netnih.gov The peptide bond itself can theoretically exist in equilibrium with its imidic acid tautomer (an α-hydroxyimine). nih.gov In the gas-phase C-terminal extension, the reaction cascade initiated by the ketenimine leads to a stable, new peptide linkage, effectively adding the glycine unit to the anchor peptide. nih.gov
Chemoselective Hydrolysis of tert-Butyl Esters
The tert-butyl ester group is widely used as a carboxyl protecting group in peptide and natural product synthesis due to its stability and its susceptibility to cleavage under acidic conditions. acs.org A significant challenge arises when a molecule contains multiple acid-labile protecting groups, and only the tert-butyl ester needs to be removed. acs.org Strong protic acids like trifluoroacetic acid (TFA) are typically not selective and will cleave other acid-sensitive groups such as the tert-butyloxycarbonyl (Boc) protecting group. acs.org
To address this, methods for the chemoselective hydrolysis of tert-butyl esters have been developed. One effective protocol employs Zinc Bromide (ZnBr₂) in dichloromethane (B109758) (DCM). acs.orgacs.org This Lewis acid system has been shown to selectively cleave tert-butyl esters in the presence of certain other protecting groups. acs.org For example, while N-Boc and N-trityl groups are often labile under these conditions, fluorenylmethyloxycarbonyl (PhF) protected amines are compatible, allowing for the selective deprotection of the tert-butyl ester to yield the corresponding N-(PhF)amino acid. acs.org Another mild and efficient catalyst reported for this transformation is molecular iodine in acetonitrile. researchgate.net This method is compatible with a wide array of functional groups, including N-Boc, Cbz, benzyl, and various esters, highlighting its high degree of chemoselectivity. researchgate.net
| Substrate | Result | Yield of Carboxylic Acid (%) | Source |
|---|---|---|---|
| N-(Boc)amino quinolizidin-2-one-10-carboxylic acid tert-butyl ester | N-Boc group found to be labile | Not Applicable | acs.org |
| N-(PhF)alanine tert-butyl ester | Selective hydrolysis | 75 | acs.org |
| N-(PhF)proline tert-butyl ester | Selective hydrolysis | 85 | acs.org |
| N-(PhF)phenylalanine tert-butyl ester | Selective hydrolysis | 80 | acs.org |
| (2S,4R)-4-hydroxy-N-(PhF)proline tert-butyl ester | Reaction inhibited by alcohol group | 14 | researchgate.net |
| (2S)-N-(PhF)pyroglutamate tert-butyl ester | Reaction inhibited by amide group | Low (improves with more ZnBr₂) | researchgate.net |
Iv. Advanced Applications in Research and Development
Peptide Synthesis and Derivatization
The synthesis of peptides, essential biopolymers with a vast range of biological activities, heavily relies on the precise and controlled assembly of amino acid building blocks. Glycine (B1666218) tert-butyl ester hydrochloride is a key player in this field, offering a stable and versatile platform for the incorporation of glycine residues into growing peptide chains. chemimpex.com Its application spans from the creation of simple dipeptides to the construction of complex, biologically active macromolecules.
Glycine tert-butyl ester hydrochloride is widely utilized as a fundamental intermediate in the synthesis of a variety of bioactive peptides. chemimpex.com The tert-butyl ester group effectively protects the carboxylic acid functionality of glycine, preventing it from participating in unwanted side reactions during the peptide coupling process. This protection is crucial for ensuring the correct sequence and integrity of the final peptide. The hydrochloride salt form of the compound renders the amino group non-nucleophilic, thereby preventing self-polymerization. This dual protection strategy allows for the sequential and controlled addition of amino acids to build a desired peptide sequence. The stability and ease of handling of this compound make it a preferred choice for researchers in both academic and industrial settings. chemimpex.com
An example of its application is in the synthesis of short α-/β-mixed peptides, which have been investigated as potential α-amylase inhibitors. In such syntheses, the Boc-protected form of glycine is coupled with other amino acid esters, and the tert-butyl group can be selectively removed under acidic conditions to allow for further chain elongation. nih.gov
In modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) protecting group is extensively used for the temporary protection of the α-amino group of amino acids. This compound can be a precursor in the preparation of Fmoc-protected glycine derivatives. The synthesis of Fmoc-Gly-OH, a fundamental building block in Fmoc-based SPPS, can be achieved through a multi-step process that may involve intermediates like glycine tert-butyl ester.
The general strategy involves the protection of the glycine carboxyl group as a tert-butyl ester, followed by the introduction of the Fmoc group onto the amino terminus. Subsequent selective removal of the tert-butyl ester yields the desired Fmoc-Gly-OH. This derivative is then ready for use in the stepwise assembly of peptides on a solid support. The tert-butyl group's stability to the basic conditions used for Fmoc group removal is a key advantage in this orthogonal protection strategy.
| Derivative | Protecting Group | Application |
| Fmoc-Gly-OH | Fmoc (N-terminus) | Solid-Phase Peptide Synthesis (SPPS) |
| Boc-Gly-OH | Boc (N-terminus) | Solution-Phase and Solid-Phase Peptide Synthesis |
| Z-Gly-OH | Z (Cbz) (N-terminus) | Classical Peptide Synthesis |
This table showcases common N-terminally protected glycine derivatives used in peptide synthesis.
The utility of this compound extends beyond the direct incorporation of glycine into peptides; it is also a valuable component in complex, multi-step synthetic routes for various organic molecules. Its role as a protected glycine unit allows for its integration into larger molecular frameworks, with the protecting groups being removed at strategic points in the synthesis.
For instance, it is used in the synthesis of precursors for non-proteinogenic amino acids. The compound N-Boc-2-bromoglycine tert-butyl ester, a versatile synthon for electrophilic glycine, can be prepared from this compound. This intermediate can then undergo further reactions, such as aza-Diels-Alder reactions, to form complex cyclic amino acid derivatives like pipecolic acid derivatives.
The stability of the tert-butyl ester to a range of reaction conditions, excluding strong acids, provides chemists with the flexibility to perform various chemical transformations on other parts of the molecule without affecting the protected carboxyl group. This attribute is critical in the total synthesis of natural products and other complex organic targets.
The application of this compound is instrumental in the creation of complex peptide structures that exhibit specific and potent biological activities. These peptides often feature unnatural amino acids, cyclic structures, or other modifications designed to enhance their therapeutic properties, such as stability, bioavailability, and target affinity.
One notable example is its use in the synthesis of mitochondria-targeting chemotherapeutics. cardiff.ac.uk By incorporating glycine and other amino acids, researchers can construct peptides that selectively accumulate in the mitochondria of cancer cells, leading to targeted cell death. The synthesis of such complex peptides requires a robust and reliable methodology, where protected amino acid derivatives like glycine tert-butyl ester play a crucial role.
Furthermore, it is a precursor in the synthesis of peptoids and other peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The versatility of this compound as a building block facilitates the chemical diversity required for the discovery of novel bioactive compounds. nih.gov
| Bioactive Peptide/Derivative | Biological Function/Application |
| α-/β-Mixed Peptides | Potential α-Amylase Inhibitors |
| Mitochondria-Targeting Peptides | Cancer Chemotherapeutics |
| Glutathione Analogs | Antioxidants, Drug Metabolism Studies |
This table provides examples of bioactive peptides where glycine derivatives are key synthetic intermediates.
While less common than N-terminal elongation, C-terminal peptide extension is a valuable technique for modifying and diversifying peptide structures. This compound can be employed in methods for the C-terminal modification of peptides.
One approach involves the direct conversion of resin-bound peptides to their C-terminal esters. ysu.am After the completion of solid-phase synthesis, the peptide can be cleaved from the resin in the presence of an alcohol and an acid catalyst, resulting in the formation of a C-terminal ester. While this method is more general, the use of specific amino acid esters like glycine tert-butyl ester can be envisioned in solution-phase C-terminal couplings.
More advanced techniques, such as those utilizing native chemical ligation (NCL), can also be adapted for C-terminal extension. While NCL traditionally involves a C-terminal thioester and an N-terminal cysteine, variations of this chemistry could potentially utilize glycine tert-butyl ester as a precursor to a C-terminal glycine unit. nih.gov
Drug Development and Formulation
The role of this compound in the pharmaceutical industry is significant, extending from the early stages of drug discovery to the formulation of final drug products. chemimpex.com Its application as a versatile chemical intermediate allows for the synthesis of a wide array of active pharmaceutical ingredients (APIs). google.com
In drug development, this compound is frequently used in the synthesis of small molecule drugs that incorporate a glycine moiety. This can be to modulate the physicochemical properties of the drug, such as solubility and lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, this compound is a key building block in the development of prodrugs. biosynth.com A prodrug is an inactive or less active form of a drug that is converted into the active form within the body. By attaching a glycine tert-butyl ester moiety to a drug molecule, its bioavailability can be enhanced. chemimpex.com Once absorbed, the ester group can be cleaved by enzymes in the body, releasing the active drug.
An example of its application is in the synthesis of Rosuvastatin tert-butyl glycinate (B8599266) salt, an intermediate used in the manufacture of Rosuvastatin calcium, a widely used cholesterol-lowering medication. google.com It is also used in the preparation of intermediates for other drugs like Elobixibat, which is used to treat chronic constipation. google.com
The use of this compound in drug formulation is also notable. It can be used in the production of amino acid derivatives that are incorporated into nutritional supplements and therapeutic agents. chemimpex.com Its favorable properties, such as solubility and compatibility with various solvents, make it a useful component in creating stable and effective drug formulations. chemimpex.com
Development of Prodrugs for Enhanced Bioavailability
A significant application of this compound is in the creation of prodrugs to improve the bioavailability of pharmaceuticals. Prodrugs are inactive or less active forms of a drug that are converted into the active form within the body. By incorporating the glycine tert-butyl ester moiety into a drug's structure, chemists can enhance its lipophilicity, which can improve its absorption and distribution in the body. This strategy is particularly useful for drugs with low water solubility. Amino acid esters, including those derived from glycine, are attractive for prodrug design because they can increase a drug's water solubility and are generally associated with low toxicity. The development of prodrugs using amino acid esters is an active area of research aimed at creating more effective medications.
Synthesis of Bioactive Molecules and Pharmaceuticals
This compound is a key intermediate in the synthesis of a wide range of bioactive molecules and pharmaceuticals. It serves as a fundamental building block in peptide synthesis, providing a glycine unit with its carboxylic acid group protected by the tert-butyl ester. This protection prevents unwanted side reactions during the formation of peptide bonds. Beyond peptides, this compound is used to create various amino acid derivatives that are crucial for developing therapeutic agents. Its role as a versatile intermediate allows for the construction of complex molecular architectures found in many biologically active compounds.
Role in Designing Compounds with Improved Pharmacological Properties
The incorporation of the glycine tert-butyl ester group can significantly influence a molecule's pharmacological properties. By modifying a drug's structure with this moiety, researchers can alter its physicochemical properties, such as lipophilicity and solubility. These changes can, in turn, affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved therapeutic efficacy and reduced side effects. For instance, the synthesis of esters based on monoterpenoids and glycine has been explored to develop compounds with analgesic and anti-inflammatory activities.
Synthesis of Amino Acid Derivatives for Therapeutic Agents
This compound is instrumental in the synthesis of various amino acid derivatives intended for therapeutic use. These derivatives are integral components in the formulation of nutritional supplements and a variety of therapeutic agents. The compound's structure allows for the protection of the amino group during chemical reactions, making it an essential reagent in these syntheses. The resulting amino acid derivatives can be designed to target specific biological pathways or to have enhanced therapeutic properties.
Design and Evaluation of Tripeptide-Based Prodrugs
While specific examples directly involving this compound in tripeptide-based prodrugs are not detailed in the provided search results, the fundamental role of this compound in peptide synthesis logically extends to this area. As a protected glycine unit, it can be sequentially coupled with other amino acids to form dipeptides, tripeptides, and larger peptide chains. These peptide-based prodrugs can be designed to target specific peptide transporters in the body, enhancing drug delivery to particular tissues or cells. The principles of using amino acid esters to improve drug properties are directly applicable to the design of more complex peptide-based therapeutics.
Applications in the Development of Drugs Targeting Neurological Disorders
Research has explored the use of glycine esters to amplify the anticonvulsant effects of certain drugs, suggesting a potential role for glycine derivatives in the development of treatments for neurological disorders. The ability to modify the properties of a parent drug by creating an amino acid ester prodrug is a valuable strategy in neuroscience drug development, where overcoming the blood-brain barrier is a significant challenge. While direct synthesis of specific neurological drugs using this compound is not extensively detailed, its foundational role in creating amino acid derivatives makes it a relevant tool in this field.
Synthesis of Histone Deacetylase (HDAC) Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of compounds being investigated for cancer therapy. The synthesis of novel HDAC inhibitors has been approached using click-chemistry, and while the direct use of this compound is not explicitly mentioned, the structural motifs of many HDAC inhibitors often include amino acid-like linkers. The general synthetic utility of this compound in creating diverse organic molecules suggests its potential as a building block in the synthesis of complex HDAC inhibitors. The design of these inhibitors often involves a "cap" group, a zinc-binding group, and a linker region, where an amino acid derivative could be incorporated.
Enteropeptidase Inhibitor Development
This compound is a key starting material in the synthesis of novel therapeutic agents, particularly in the development of enteropeptidase inhibitors. Enteropeptidase is a serine protease located in the duodenal lumen that plays a crucial role in protein digestion by converting trypsinogen into its active form, trypsin. nih.gov Inhibiting this enzyme is a therapeutic strategy for managing conditions like obesity, as it can reduce the absorption of amino acids. nih.gov
In the development of a series of 4-guanidinobenzoate derivatives as potential enteropeptidase inhibitors, this compound was utilized as a core building block. nih.gov Researchers synthesized these compounds to explore interactions with the S2 site of the enzyme, aiming to increase potency. nih.gov The synthesis involved a condensation reaction where this compound was coupled with other carboxylic acids to form the desired inhibitor candidates. nih.gov The inhibitory activities of the resulting compounds were then evaluated against human enteropeptidase, with IC50 values determined to quantify their potency. nih.gov
| Compound Class | Synthetic Role of this compound | Therapeutic Target | Research Goal |
| 4-Guanidinobenzoate derivatives | Serves as a glycine donor in condensation reactions. nih.gov | Enteropeptidase nih.gov | To develop potent and safe inhibitors for conditions like obesity by reducing protein digestion. nih.gov |
Biochemical Research
The unique chemical properties of this compound make it a valuable tool in various areas of biochemical research. chemimpex.com It is frequently employed in biochemical assays designed to probe complex biological systems. chemimpex.com
Study of Enzyme Activities and Protein Interactions
This compound is utilized in biochemical assays to investigate enzyme activity and the intricacies of protein interactions. chemimpex.com The tert-butyl ester group can serve as a protecting group for the glycine carboxyl function, allowing for controlled reactions in enzymatic studies.
A notable example is the study of chemoenzymatic copolymerization using the enzyme papain. Research investigating the effect of different ester groups on the polymerization of amino acids found that the bulkiness of the tert-butyl group significantly influences enzyme recognition. acs.org In the papain-mediated synthesis of polypeptides, Alanine-tert-butyl ester (Ala-OtBu) did not yield a precipitate, indicating that the bulky tert-butyl group prevents the enzyme from recognizing it as a substrate. acs.org This finding provides critical insights into the substrate specificity and steric limitations of papain, highlighting how derivatives like Glycine tert-butyl ester can be used to probe an enzyme's active site. acs.org
Elucidation of Metabolic Pathways and Disease Mechanisms
By participating in controlled biochemical assays, this compound aids researchers in gaining insights into metabolic pathways and the underlying mechanisms of various diseases. chemimpex.com It can be used as a standard or reagent in studies focused on amino acid metabolism and the mechanisms of ester hydrolysis. cds-bsx.com The ability to introduce a protected glycine molecule into a system allows for the tracing and analysis of its metabolic fate, contributing to a clearer understanding of complex biological processes.
Research in Neurotransmitter Systems
Glycine is a significant neurotransmitter in the central nervous system (CNS), acting as both a primary inhibitory neurotransmitter and a modulator of excitatory neurotransmission by potentiating glutamate's action at N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.netnih.gov The termination of glycine's synaptic action is managed by its rapid re-uptake through specific transporters, GLYT1 and GLYT2. nih.govfrontiersin.org
Given this crucial role, derivatives like this compound are valuable tools in neuropharmacological research. As a protected form of glycine, it can be used in the synthesis of molecules designed to interact with glycine receptors or transporters. frontiersin.orgbiosynth.com Such research is pivotal for developing therapeutic strategies for pathological conditions related to synaptic function, as glycine transporters are considered major targets for drug development. nih.govresearchgate.net
| Neurotransmitter System Component | Role of Glycine | Relevance of Glycine Derivatives |
| Glycine Receptors (GlyRs) | Mediate inhibitory neurotransmission in the brainstem, spinal cord, and retina. nih.govresearchgate.netfrontiersin.org | Synthesis of specific ligands to study receptor function and pharmacology. |
| NMDA Receptors | Acts as a co-agonist with glutamate to modulate excitatory neurotransmission. nih.govnih.gov | Development of modulators targeting the glycine binding site. |
| Glycine Transporters (GLYT1 & GLYT2) | Regulate glycine levels in the synaptic cleft, terminating its action. nih.govfrontiersin.org | Design of inhibitors or substrates to study transporter function and its role in disease. |
Chiral Amino Acid Synthesis
This compound serves as a fundamental building block in the synthesis of more complex and specialized amino acids. chemimpex.com Its structure, featuring a protected carboxyl group, makes it an ideal precursor for creating chiral amino acid derivatives.
Enantioselective Synthesis of Alpha-Alkyl-Alpha-Amino Acids
The enantioselective synthesis of unnatural α-amino acids is a significant area of organic chemistry, and this compound is a key reactant in these processes. A common strategy involves the alkylation of a Schiff base derivative of the glycine ester.
For instance, the asymmetric synthesis of α-alkyl-alanine derivatives has been achieved through the catalytic phase-transfer alkylation of an aldimine tert-butyl ester derived from glycine. organic-chemistry.org This method uses a chiral phase-transfer catalyst to introduce an alkyl group with high enantioselectivity, yielding the desired α-alkyl-α-amino acid derivatives in good yields. organic-chemistry.org The tert-butyl ester is crucial as it protects the carboxyl group during the reaction and can be removed later without disturbing the newly formed chiral center.
Bioconjugation Processes
Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate with combined properties. This compound is utilized in this field as a versatile linker or spacer molecule to connect different molecular entities. Its simple, defined structure and chemical handles—a protected carboxylic acid and a reactive amine—make it an ideal building block for constructing complex molecular architectures.
The compound has been employed in the synthesis of sophisticated bioconjugates such as ligand-drug conjugates. In this application, it can form part of a larger linker structure that connects a targeting ligand (like a peptide or antibody) to a potent therapeutic agent. The design of such linkers is critical for the efficacy of the conjugate, influencing factors like solubility, stability in circulation, and the mechanism of drug release at the target site. Peptide-drug conjugates (PDCs), for instance, are a recognized modality for targeted cancer therapy, and the linker chemistry is key to their success nih.gov.
Furthermore, this protected glycine derivative is a valuable component in the synthesis of dendrimers. Dendrimers are highly branched, tree-like macromolecules with well-defined structures that are being explored for biomedical applications, including drug delivery and gene therapy. The iterative synthesis of dendrimer generations can involve the use of small, bifunctional building blocks like glycine tert-butyl ester to construct the precise, branching architecture required.
Material Science and Polymer Chemistry
In the fields of material science and polymer chemistry, this compound contributes to the development of novel materials with specialized properties. Its ability to be incorporated into larger polymer structures allows for the precise introduction of functional groups, influencing the characteristics of the final material. This has led to its use in the design of "smart" materials that can respond to environmental stimuli.
One of the most significant applications of this compound in polymer chemistry is in the synthesis of peptoids. Peptoids, or oligomeric N-substituted glycines (NSGs), are a class of synthetic polymers that mimic the structure of peptides nih.gov. However, in peptoids, the side chains are attached to the nitrogen atom of the backbone rather than the alpha-carbon. This structural difference makes them resistant to proteolytic degradation while allowing for a high degree of functional diversity, making them valuable tools in drug discovery and materials science nih.govnsf.gov.
The synthesis of peptoids can be achieved through several methods, and this compound plays a role in multiple approaches. The most prevalent method is the submonomer solid-phase synthesis developed by Zuckermann et al nih.govnih.gov. This highly efficient process involves a two-step iterative cycle:
Acylation: A resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid.
Displacement: A primary amine "submonomer" is introduced, which displaces the halide to form the N-substituted glycine residue nih.gov.
While this compound is not the backbone precursor in this method, it can be used as a primary amine submonomer in the displacement step. This allows for the incorporation of a protected carboxylic acid side chain. After the peptoid is fully synthesized and cleaved from the resin, the tert-butyl ester can be removed with acid to yield a free carboxylic acid group on the side chain, mimicking the functionality of acidic amino acids like aspartic acid ucsb.edu.
The table below outlines the use of various primary amine submonomers to introduce side chains that mimic natural amino acids in peptoid synthesis.
| Amino Acid Mimic | Primary Amine Submonomer |
| Aspartic Acid | Glycine tert-butyl ester |
| Glutamic Acid | β-Alanine tert-butyl ester |
| Asparagine | Glycinamide |
| Lysine | tert-Butyl N-(4-aminobutyl)carbamate |
| Histidine | Histamine |
| Alanine | Methylamine |
| Leucine | Isobutylamine |
This table presents a selection of primary amine submonomers used to introduce side chains that mimic the functionality of natural amino acids. Data sourced from ucsb.edu.
Beyond the submonomer method, this compound is also a key starting material for the monomer-based synthesis of peptoids. In this approach, N-substituted glycine monomers are synthesized first and then coupled together using standard peptide synthesis techniques pnas.org. The synthesis of these monomers often begins with Glycine tert-butyl ester, where the amino group is alkylated to introduce the desired side chain. The tert-butyl ester can then be cleaved to yield the carboxylic acid monomer ready for oligomerization.
A third approach is the ring-opening polymerization of N-substituted N-carboxyanhydrides (NCAs). The tert-butyl ester group is valuable in this context for protecting reactive side-chain functionalities, such as carboxylic acids, during the synthesis and polymerization of the NCA monomers nsf.gov.
The versatility of this compound in these synthetic strategies underscores its importance in advancing peptoid research, enabling the creation of complex, sequence-defined polymers for a wide range of applications.
V. Spectroscopic and Computational Characterization
Electron Paramagnetic Resonance (EPR) Spectroscopy Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for probing species with unpaired electrons. In the study of glycine (B1666218) tert-butyl ester hydrochloride, EPR has been particularly insightful in characterizing the free radicals formed upon irradiation.
Exposure of crystalline glycine tert-butyl ester hydrochloride to ionizing radiation, such as X-rays, results in the formation of paramagnetic centers. At room temperature, the predominant radical species identified is (CH₃)₃COOC(O)ĊHNH₃⁺. This radical is generated through the cleavage of a hydrogen atom from the α-carbon of the glycine backbone. The unpaired electron is primarily localized on this α-carbon, and its interactions with adjacent nuclei produce a distinct EPR spectrum.
Investigations at cryogenic temperatures, specifically at 77 K, have revealed the initial formation of an anion radical upon irradiation. This species is less stable and, upon warming, transforms into the more persistent (CH₃)₃COOC(O)ĊHNH₃⁺ radical.
The EPR spectrum of the (CH₃)₃COOC(O)ĊHNH₃⁺ radical is rich with information regarding its magnetic properties, which are defined by the g-factor and hyperfine coupling constants. The g-factor is a dimensionless parameter that is sensitive to the radical's electronic environment. For the (CH₃)₃COOC(O)ĊHNH₃⁺ radical, the principal values of the g-tensor have been precisely determined from single-crystal EPR studies.
Hyperfine coupling arises from the magnetic interaction between the unpaired electron and nearby magnetic nuclei, such as ¹H and ¹⁴N. The magnitude of this coupling provides a map of the unpaired electron's distribution across the radical. For the (CH₃)₃COOC(O)ĊHNH₃⁺ radical, hyperfine interactions with the α-hydrogen, the two β-hydrogens, and the nitrogen atom have been quantified.
Table 1: Representative Hyperfine Coupling Constants for the (CH₃)₃COOC(O)ĊHNH₃⁺ Radical
| Nucleus | Hyperfine Coupling Constant (Gauss) |
| α-H | ~20 G |
| β-H | Anisotropic |
| ¹⁴N | Anisotropic |
Note: The exact values of the hyperfine coupling constants can be anisotropic, meaning they depend on the orientation of the radical in the magnetic field.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful adjunct to experimental EPR. DFT calculations are employed to model the electronic structure and magnetic parameters of the radicals derived from this compound. These simulations can optimize the radical's geometry, calculate the g-tensor, and determine the hyperfine coupling constants. The close agreement often found between the calculated and experimental parameters provides strong confirmation of the radical's identity and offers a deeper understanding of its electronic properties, such as the spin density distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide a detailed picture of the atomic connectivity and chemical environment within the molecule.
The ¹H NMR spectrum exhibits characteristic signals for the different proton environments. The nine protons of the tert-butyl group typically appear as a sharp singlet, reflecting their chemical equivalence. The methylene (B1212753) (CH₂) protons and the ammonium (B1175870) (NH₃⁺) protons also produce distinct signals, with their chemical shifts and appearance being influenced by the solvent.
The ¹³C NMR spectrum complements the proton data, displaying separate resonances for the carbonyl carbon, the α-carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons. The positions of these signals are indicative of their respective electronic environments.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |
| ¹H | tert-butyl (CH₃)₃ | ~1.5 | Singlet |
| ¹H | Methylene (CH₂) | ~3.8 | Singlet |
| ¹H | Ammonium (NH₃⁺) | Variable | Broad Singlet |
| ¹³C | Carbonyl (C=O) | ~168 | - |
| ¹³C | α-Carbon (CH₂) | ~41 | - |
| ¹³C | Quaternary Carbon (C(CH₃)₃) | ~84 | - |
| ¹³C | Methyl Carbons (CH₃) | ~28 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, making it invaluable for monitoring chemical reactions and characterizing products involving this compound.
In the context of reaction monitoring, MS can track the depletion of the starting material and the emergence of the product in real-time. This is typically achieved using soft ionization techniques like Electrospray Ionization (ESI), which gently transfers molecules from solution into the gas phase for analysis.
For the characterization of reaction products, high-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular weight with high accuracy, thereby enabling the deduction of the elemental composition. Further structural details can be obtained through tandem mass spectrometry (MS/MS), where the molecule of interest is fragmented, and the masses of the resulting fragments are analyzed to piece together its structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying the components of a mixture. It is routinely employed to assess the purity of this compound and to monitor the progress of chemical reactions.
To determine purity, a sample is injected into an HPLC system, where it is separated on a chromatographic column, most commonly a reversed-phase C18 column. The time it takes for the compound to travel through the column (the retention time) is a characteristic identifier under defined conditions. The purity is calculated by comparing the area of the peak corresponding to this compound to the total area of all observed peaks.
As a reaction monitoring tool, HPLC provides quantitative data on the composition of a reaction mixture over time. By analyzing aliquots at various intervals, the consumption of reactants and the formation of products can be precisely measured, which is essential for optimizing reaction parameters.
Computational Studies and Docking Analysis
Computational and molecular docking studies are powerful in-silico tools used to predict the interaction of a ligand with the active site of a receptor. These methods are instrumental in drug discovery and development, providing insights into the binding affinity, mode, and potential biological activity of a compound before its synthesis and experimental testing.
While computational studies, including Density Functional Theory (DFT) and molecular docking, have been performed on related glycine derivatives such as Glycine Methyl Ester Hydrochloride (GMEHCl), specific and detailed research on this compound is not extensively available in published scientific literature. Studies on GMEHCl have explored its structural, spectroscopic, and electronic properties, alongside molecular docking simulations to evaluate its potential as a therapeutic agent. For instance, the docking analysis of GMEHCl with the human estrogen receptor has been investigated to understand its binding interactions. semanticscholar.org
The general principles of such studies involve the use of computational software to model the three-dimensional structure of the ligand (in this case, this compound) and the target protein. The software then simulates the docking process, calculating various parameters to determine the most stable binding conformation.
Key Parameters in a Typical Docking Analysis:
| Parameter | Description |
| Binding Energy/Affinity (kcal/mol) | Indicates the strength of the interaction between the ligand and the protein. More negative values typically suggest a stronger binding. |
| Inhibition Constant (Ki) | A measure of the ligand's potency as an inhibitor of the target protein. |
| Interacting Residues | The specific amino acid residues within the protein's active site that form bonds or interact with the ligand. |
| Types of Interactions | Can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. |
Although specific data tables for this compound are not available due to a lack of published research, the table below illustrates the type of data that would be generated from such a study, based on analyses of similar molecules.
Illustrative Docking Analysis Data (Hypothetical for this compound)
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions (Ligand Atom) |
| Example Receptor A | -6.5 | TYR 88, ASP 102, SER 124 | O, NH2 |
| Example Receptor B | -5.8 | PHE 210, LEU 214, VAL 240 | O |
It is important to note that the above table is for illustrative purposes only and does not represent actual experimental or computational results for this compound. The development of prodrugs using amino acid esters is an active area of research, and computational methods are crucial in designing molecules with improved pharmacokinetic properties. researchgate.netnih.gov Future computational studies on this compound would be valuable in elucidating its potential biological targets and mechanism of action.
Vii. Emerging Research Avenues and Future Directions
Novel Synthetic Routes and Green Chemistry Approaches
The traditional synthesis of Glycine (B1666218) tert-butyl ester hydrochloride often involves methods with significant drawbacks, such as the use of hazardous reagents or the generation of substantial waste. Modern research is actively pursuing more efficient and environmentally benign alternatives that align with the principles of green chemistry.
A significant advancement is the development of solvent-free synthetic methods. One such approach utilizes mechanochemistry, specifically ball milling, for the transamination reaction between benzophenone (B1666685) imine and Glycine tert-butyl ester hydrochloride. google.com This method not only avoids the use of chlorinated solvents but also reduces reaction times from overnight to mere minutes, often resulting in quantitative yields. google.comrsc.org
Another green approach focuses on the use of less toxic and recyclable reagents. For instance, employing tert-butyl acetate (B1210297) as the tert-butyl source is favored in some industrial practices due to its non-toxic nature and potential for recycling. acs.org This stands in contrast to older methods that relied on explosive azide (B81097) intermediates or required harsh deprotection steps like hydrogenolysis. acs.org Research also explores one-pot reductive amination protocols using mild reducing agents like sodium tri(acetoxy)borohydride, which simplifies the synthetic process, although the choice of solvent remains a critical consideration for environmental impact. jku.at
Table 1: Comparison of Synthetic Routes for this compound and its Derivatives
| Method | Key Features | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Mechanochemical Synthesis | Solvent-free ball milling of benzophenone imine and this compound. | Shorter reaction times (minutes vs. hours), avoidance of chlorinated solvents, high yields. | Scalability for industrial production may require specialized equipment. | google.comrsc.org |
| Transesterification | Reaction of glycine with tert-butyl acetate using perchloric acid. | Bypasses traditional protection-deprotection steps, uses recyclable acetate. | Requires careful pH control during workup. | |
| Reductive Amination | One-pot reaction using sodium tri(acetoxy)borohydride (STAB-H). | Mild reaction conditions, operational simplicity. | Often uses toxic solvents like dichloroethane (DCE). | jku.at |
| Traditional Esterification | Esterification of glycine with tert-butyl alcohol under acidic conditions (e.g., HCl gas). | Well-established and direct. | Can require precise control of temperature and stoichiometry for optimal yield. | acs.org |
Advanced Applications in Complex Molecule Synthesis
The unique structural attributes of this compound—namely, the temporary protection of the carboxylic acid group by the bulky tert-butyl ester—make it an invaluable reagent in the multistep synthesis of complex, high-value molecules. Its stability and predictable reactivity are leveraged across various fields of medicinal and chemical research.
In pharmaceutical development, it serves as a crucial intermediate for creating novel therapeutics. Researchers have incorporated it into the synthesis of potent and selective inhibitors of various enzymes. For example, it has been used as a building block for enteropeptidase inhibitors designed to treat obesity and for inhibitors of the fat mass and obesity-associated protein (FTO), a target for anti-cancer therapy. rsc.orgacs.org It is also a key component in the synthesis of matrix metalloproteinase (MMP) inhibitors for potential use in glioma treatment and in the creation of novel opioid receptor modulators. google.com
Beyond enzyme inhibitors, its applications extend to the synthesis of hemostatic agents, where it is used to create new amide derivatives of known antifibrinolytic compounds. ucsb.edu The compound is also integral to the synthesis of peptidomimetics, which are designed to mimic natural peptides and are explored as potential antivirals or other therapeutic agents. core.ac.uk
Table 2: Examples of Complex Molecules Synthesized Using this compound
| Molecule Class | Therapeutic Target/Application | Role of this compound | Source(s) |
|---|---|---|---|
| Enteropeptidase Inhibitors | Obesity | Serves as a key building block for creating a library of 4-guanidinobenzoate derivatives for screening. | acs.orgjku.at |
| FTO Inhibitors | Cancer Therapy | Used in the coupling reaction to build the core structure of the inhibitor series. | rsc.orgacs.org |
| Matrix Metalloproteinase (MMP) Inhibitors | Glioma | Reacted with sulfonyl chlorides to form the sulfonamide backbone of the inhibitors. | |
| Opioid Receptor Modulators | Pain Management | Incorporated via reductive amination to synthesize 6-glycine substituted morphinans. | google.com |
| HIF Prolyl Hydroxylase Inhibitor Derivatives | Anemia/Ischemia | Reacted with a common intermediate to produce a series of glycine ester derivatives for biological evaluation. | tue.nl |
| Hemostatic Agents | Bleeding Control | Used as a hydrochloride starting material to be coupled with N-Boc protected amino acids. | ucsb.edu |
Integration with High-Throughput Screening in Drug Discovery
This compound is a valuable tool in modern drug discovery, particularly in workflows involving high-throughput screening (HTS). HTS allows for the rapid testing of thousands of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. The utility of this compound lies in its role as a versatile and reliable building block for generating large libraries of diverse compounds for these screening campaigns.
In a typical workflow, a core molecular scaffold is identified, and this compound is used to systematically introduce a protected glycine moiety. This allows for the creation of numerous analogues, which are then screened en masse. For example, HTS was used to identify initial hit compounds for enteropeptidase inhibition; these hits were then structurally elaborated using this compound to create a second generation of more potent inhibitors. jku.at Similarly, it was a key reagent in the synthesis of a library of compounds designed to inhibit the FTO protein, where the resulting molecules were evaluated using a rapid, mass spectrometry-based assay. rsc.org This integration of a reliable synthetic block with high-throughput analytical methods, such as those using RapidFire sampling robots, accelerates the identification of promising drug candidates. rsc.org
Table 3: Role of this compound in High-Throughput Screening Campaigns
| Project Goal | Screening Method | Role of this compound | Outcome | Source(s) |
|---|---|---|---|---|
| Discovery of Enteropeptidase Inhibitors | In vitro enzymatic assay | Building block to synthesize a library of 4-guanidinobenzoate derivatives following an initial HTS campaign. | Identification of potent inhibitors with enhanced activity. | jku.at |
| Development of FTO Inhibitors | LCMS-based assay with RapidFire HTS robot | Reagent for coupling with a picolinic acid intermediate to generate a series of potential inhibitors. | Discovery of a potent inhibitor with an IC₅₀ of 1.5 μM. | rsc.orgacs.org |
| Identification of RAR Inverse Agonists | Cell-based luciferase reporter assay | Used in a multi-step synthesis to create a δ-hydroxylactone intermediate for a compound library. | Profiling revealed selectivity of compound analogues for RAR isoforms. | google.com |
Computational Chemistry for Predictive Modeling of Reactivity and Interactions
Computational chemistry is an increasingly vital tool for understanding chemical structures and predicting their behavior, thereby guiding experimental work. For this compound, computational methods are being applied to model its electronic properties, reactivity, and potential interactions with biological targets.
Quantum chemical simulations, such as those using Density Functional Theory (DFT), have been employed to study the radicals formed from this compound (GTBEHCl) upon irradiation. Such studies are crucial for understanding degradation pathways and for applications in fields like electron paramagnetic resonance (EPR) spectroscopy.
In the context of drug design, computational models are used to predict how molecules incorporating the Glycine tert-butyl ester moiety will bind to a target protein. For instance, in the development of MMP inhibitors, semiempirical quantum chemistry approaches and charge models (like Charge Model 3) are used to parameterize the molecule's properties. This allows for the calculation of electrostatic potential and other descriptors that are critical for docking simulations, which predict the binding pose and affinity of a ligand to a protein's active site. These predictive models help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors, reducing the number of compounds that need to be synthesized and tested experimentally.
Development of Smart Materials and Bioconjugates
The application of this compound is expanding beyond traditional small-molecule synthesis into the realm of advanced materials and bioconjugation. Its ability to serve as a protected amino acid linker makes it suitable for constructing complex architectures with tailored properties.
In materials science, the compound has been used in the design of "smart" fabrics. One doctoral research project detailed its use as a component in synthesizing a molecule intended for a first-aid fabric, demonstrating its utility in creating materials with responsive or functional properties. The ability of the myristoyl group, which can be conjugated to the glycine ester, to alter a polymer's hydrophobicity provides a chemical tool for designing polymers that respond to their environment—a key feature of smart materials. tue.nl
In the field of bioconjugation, this compound is used to link different molecular entities, such as peptides, polymers, or drugs. It has been employed in the synthesis of ligand-drug conjugates, where it can be part of a linker connecting a targeting ligand to a therapeutic agent. google.com It is also used in the synthesis of dendrimers, which are highly branched macromolecules being explored for biomedical applications like drug delivery. Furthermore, it serves as a building block in the submonomer synthesis of peptoids, a class of sequence-defined polymers that mimic peptides and have potential applications in biomedicine and nanoscience. These examples highlight its growing role in creating sophisticated bioconjugates and functional materials.
Q & A
Q. What are the common synthetic routes for preparing glycine tert-butyl ester hydrochloride, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of glycine with tert-butyl alcohol under acidic conditions (e.g., HCl gas) . Alternative methods involve reductive amination or sulfonylation of tert-butyl-protected intermediates . Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and reaction time. For example, prolonged exposure to HCl can lead to ester hydrolysis, reducing purity . Post-synthesis purification via recrystallization in solvents like ethyl acetate/hexane mixtures is critical to achieving >98% purity .
Q. How does this compound function as a protecting group in peptide synthesis, and what are its advantages over other esters?
The tert-butyl group protects the α-amino group of glycine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Its stability under basic and nucleophilic conditions makes it preferable to methyl or ethyl esters, which are more prone to hydrolysis . Deprotection is achieved using trifluoroacetic acid (TFA), selectively cleaving the tert-butyl group while preserving acid-labile residues .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- 1H/13C NMR : Peaks at δ 1.4 ppm (tert-butyl CH3) and δ 3.8 ppm (CH2-NH2) confirm the ester structure .
- Mass spectrometry (MS) : A molecular ion peak at m/z 125.55 (C6H14ClNO2) validates molecular weight .
- Melting point : A sharp melting point near 175°C indicates high crystallinity and purity .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound in long-term storage for sensitive applications?
Stability is influenced by moisture, light, and temperature. Store the compound in airtight containers under inert gas (N2/Ar) at −20°C to prevent hydrolysis of the tert-butyl group . Periodic FT-IR analysis (e.g., monitoring O-H stretches at 3200–3600 cm⁻¹) detects degradation . For hygroscopic batches, lyophilization improves shelf life .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and pH variations. For example:
- High solubility in polar aprotic solvents (e.g., DMF, DMSO) is attributed to hydrogen bonding with the amino group .
- Low solubility in water (pH < 3) occurs due to protonation of the amine, reducing polarity . Systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis under controlled pH and temperature are recommended .
Q. How is this compound applied in synthesizing complex bioactive molecules, such as histone deacetylase (HDAC) inhibitors?
The compound serves as a backbone for sulfonamide-based HDAC inhibitors. After sulfonylation, the tert-butyl group is selectively removed with TFA to expose the amino group for further benzylation or coupling reactions . For example, in synthesizing AES-135 (an HDAC inhibitor), the tert-butyl ester’s steric bulk prevents undesired side reactions during multi-step sequences .
Q. What challenges arise in quantifying this compound in reaction mixtures, and how are they mitigated?
Co-elution with byproducts (e.g., glycine or tert-butanol) complicates HPLC analysis. Solutions include:
- Using reverse-phase C18 columns with a 0.1% TFA/acetonitrile gradient to enhance separation .
- Derivatization with dansyl chloride for fluorescence detection (LOD < 0.1 µM) .
- Cross-validation via 1H NMR quantitative analysis using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Methodological Guidance
- Contradiction Analysis : Compare datasets from multiple techniques (e.g., NMR, HPLC, MS) to identify systematic errors .
- Experimental Design : Use factorial design (e.g., varying temperature, solvent, and catalyst) to optimize synthetic routes .
- Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess reproducibility and significance in solubility or stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
